molecular formula C17H18F3N3O3S B2502788 3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide CAS No. 1421533-09-6

3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide

Cat. No.: B2502788
CAS No.: 1421533-09-6
M. Wt: 401.4
InChI Key: DYPDUVFSXVKSNY-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide is a complex organic compound featuring a benzenesulfonyl group, a pyrimidinyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid.

    Introduction of the pyrimidinyl group: This step involves the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with an appropriate alkylating agent.

    Coupling of the intermediates: The final step involves coupling the benzenesulfonyl chloride with the pyrimidinyl intermediate under basic conditions to form the desired propanamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzenesulfonyl chloride: A related compound with similar functional groups.

    4-methyl-6-(trifluoromethyl)pyrimidine: Shares the pyrimidinyl and trifluoromethyl groups.

Uniqueness

3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide, a compound featuring a benzenesulfonyl moiety and a trifluoromethyl-substituted pyrimidine, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19F3N2O2S
  • Molecular Weight : 368.41 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on benzenesulfonamide derivatives have shown efficacy against various bacterial strains, suggesting that the sulfonamide group enhances antimicrobial activity by inhibiting bacterial folate synthesis pathways.

Anticancer Activity

The trifluoromethyl group in pyrimidine derivatives is often associated with increased potency in anticancer activity. A study demonstrated that related compounds selectively inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation . The mechanism likely involves the modulation of signaling pathways such as MAPK and PI3K/AKT, which are crucial for tumor growth and survival.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes, particularly those involved in inflammatory processes. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes in metabolic pathways, which can lead to anti-inflammatory effects .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of sulfonamide derivatives.
    • Findings : Compounds similar to this compound showed MIC values ranging from 5 to 50 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited IC50 values between 10 to 30 µM against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that the compound induces apoptosis via caspase activation .
  • Enzyme Inhibition Study :
    • Objective : To investigate the inhibition of carbonic anhydrase.
    • Findings : The compound demonstrated competitive inhibition with an IC50 value of 25 µM, supporting its potential use in treating conditions involving excessive inflammation or fluid retention .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits carbonic anhydrase

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c1-12-11-14(17(18,19)20)23-15(22-12)7-9-21-16(24)8-10-27(25,26)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPDUVFSXVKSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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